molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No.: B142774
CAS No.: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindolenine is an indolenine compound with the molecular formula C11H13N. It is a derivative of indole and is known for its use in organic synthesis reactions. This compound is often utilized as a reactant in the preparation of various dyes and imaging agents .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylindolenine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl isopropyl ketone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . Another method involves the methylation of 2,3-dimethylindole, which is obtained from phenylhydrazine and methyl ethyl ketone .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include the use of condensing agents like zinc chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylindolenine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indolenine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of indolenine.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various indolenine derivatives, which are useful in the synthesis of dyes and other organic compounds .

Scientific Research Applications

2,3,3-Trimethylindolenine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole
  • 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]

Uniqueness: 2,3,3-Trimethylindolenine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its ability to act as a reactant in the synthesis of cyanine dyes and other imaging agents sets it apart from other similar compounds .

Properties

IUPAC Name

2,3,3-trimethylindole
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InChI

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLHJIAFUWHPJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C
Source PubChem
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Molecular Formula

C11H13N
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DSSTOX Substance ID

DTXSID9049403
Record name 2,3,3-Trimethylindolenine
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Molecular Weight

159.23 g/mol
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Physical Description

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS]
Record name 2,3,3-Trimethylindolenine
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CAS No.

1640-39-7
Record name 2,3,3-Trimethylindolenine
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Record name 3H-Indole, 2,3,3-trimethyl-
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Record name 3H-Indole, 2,3,3-trimethyl-
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Record name 2,3,3-Trimethylindolenine
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Record name 2,3,3-trimethyl-3H-indole
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Synthesis routes and methods I

Procedure details

408 parts of 2-methyl-2-hydroxy-butan-3-one, 558 parts of aniline and 20 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The volatile constituents are then distilled off until the internal temperature reaches 220° C. The distillate can be re-used, without further treatment, in a subsequent batch. The residue is kept for 5 hours at 220° C. and is then cooled to 160° C., and 40 parts of concentrated hydrochloric acid are added. After heating for a further three hours, during which the water formed distils off, the reaction is complete. The product is either directly processed further or distilled. 498 parts of 2,3,3-trimethyl-indolenine are obtained, corresponding to 78.5% of theory, based on 2-methyl-2-hydroxy-butan-3-one.
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Synthesis routes and methods II

Procedure details

This diazonium salt solution was reacted, likewise continuously, with 2.55 mol of sodium sulphite/sodium bisulphite mixture per mole of aniline to form a phenylhydrazodisulphonate solution. A portion of this mixture, corresponding to 1.91 mol of aniline, was added dropwise at 80° C. to 200 ml of a 48% strength sulphuric acid (1.35 mol). After a reaction time of 2 h at 80° C., 225 ml (2.1 mol) of methyl isopropyl ketone were metered in in the course of 30 min. After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled. The batch was neutralised and the organic phase was separated off and distilled. 273.8 g of 98.2% pure 2,3,3-trimethylindolenine were obtained. Yield: 88.4% of the theoretical yield, based on aniline.
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Synthesis routes and methods III

Procedure details

226 g (2 mol) of phenylhy-drazine (95.7% pure) were initially introduced at 90° C. in a solution of 5 mol of sodium hydrogen sulphate in 1900 ml of water. 225 ml (2.1 mol) of methyl isopropyl ketone were added dropwise in the course of 30 min. The mixture was stirred for 3 h at 90° to 100° C. After cooling, the batch was neutralised and the organic phase was separated off and distilled. 299.3 g of 97.5% pure 2,3,3-trimethylindolenine were obtained Yield: 91.6% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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